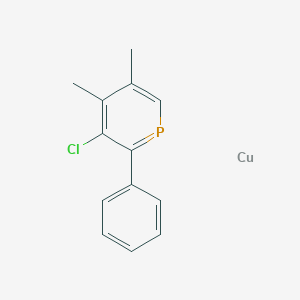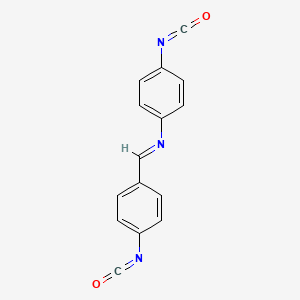
(E)-N,1-Bis(4-isocyanatophenyl)methanimine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N,1-Bis(4-isocyanatophenyl)methanimine is an organic compound characterized by the presence of two isocyanate groups attached to a methanimine backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N,1-Bis(4-isocyanatophenyl)methanimine typically involves the reaction of 4-isocyanatobenzaldehyde with aniline under controlled conditions. The reaction is carried out in a solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(E)-N,1-Bis(4-isocyanatophenyl)methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate groups to amines.
Substitution: The isocyanate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alcohols, amines, and thiols can react with the isocyanate groups under mild conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amines and related compounds.
Substitution: Formation of urethanes, ureas, and thiocarbamates.
科学研究应用
(E)-N,1-Bis(4-isocyanatophenyl)methanimine has several scientific research applications:
Polymer Chemistry: Used as a cross-linking agent in the synthesis of polyurethanes and polyureas.
Materials Science: Employed in the development of high-performance coatings and adhesives.
Biology and Medicine: Investigated for its potential use in drug delivery systems and biomedical materials.
Industry: Utilized in the production of foams, elastomers, and sealants.
作用机制
The mechanism of action of (E)-N,1-Bis(4-isocyanatophenyl)methanimine involves the reactivity of its isocyanate groups. These groups can react with nucleophiles to form stable covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used.
相似化合物的比较
Similar Compounds
4,4’-Methylenebis(phenyl isocyanate): A widely used isocyanate in the production of polyurethanes.
Toluene diisocyanate: Another important isocyanate used in the manufacture of flexible foams.
Hexamethylene diisocyanate: Used in the production of coatings and adhesives.
Uniqueness
(E)-N,1-Bis(4-isocyanatophenyl)methanimine is unique due to its specific structure, which allows for the formation of highly cross-linked polymers with enhanced mechanical properties. Its ability to undergo a variety of chemical reactions also makes it a versatile compound in research and industrial applications.
属性
CAS 编号 |
138705-79-0 |
|---|---|
分子式 |
C15H9N3O2 |
分子量 |
263.25 g/mol |
IUPAC 名称 |
N,1-bis(4-isocyanatophenyl)methanimine |
InChI |
InChI=1S/C15H9N3O2/c19-10-17-14-3-1-12(2-4-14)9-16-13-5-7-15(8-6-13)18-11-20/h1-9H |
InChI 键 |
NYPBHDQKNXWPAE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)N=C=O)N=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2-Benzothiene-1,3-diyl)bis[tert-butyl(dimethyl)silane]](/img/structure/B14267036.png)
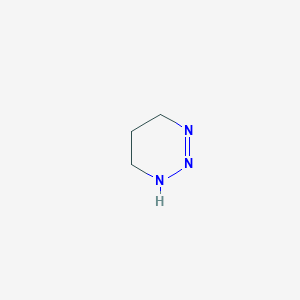
![2-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}ethan-1-ol](/img/structure/B14267054.png)
![(4Z,6Z,8Z)-cycloocta[d][1,3]dithiol-2-one](/img/structure/B14267061.png)
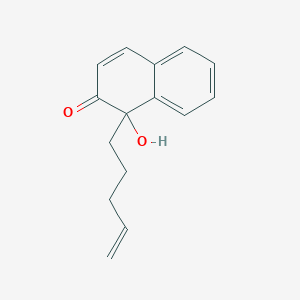
![Ethyl 4-[2-(heptyloxy)ethoxy]benzoate](/img/structure/B14267080.png)


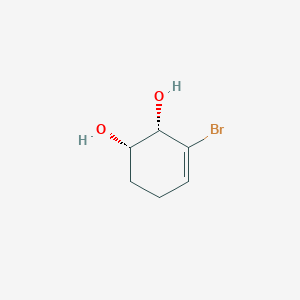
![1-[(Benzyloxy)methyl]-3-(3-methylpentyl)benzene](/img/structure/B14267111.png)



